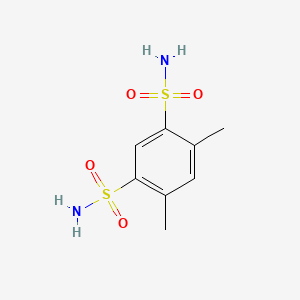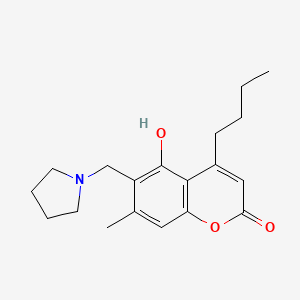![molecular formula C18H16N2O2S B5917308 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5917308.png)
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells.
Mechanism of Action
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone works by inhibiting the activity of the EGFR, which is a receptor tyrosine kinase that plays a key role in cell growth and proliferation. EGFR is overexpressed in many types of cancer, making it a promising target for cancer treatment. 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone binds to the ATP-binding site of the EGFR, preventing the receptor from phosphorylating downstream signaling molecules and ultimately inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the growth and proliferation of cancer cells, 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has also been extensively studied, with a large body of literature available on its synthesis, mechanism of action, and potential therapeutic applications. However, there are also limitations to using 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone in lab experiments. It has been shown to have off-target effects on other receptor tyrosine kinases, which can complicate the interpretation of results. Additionally, 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone. One potential direction is to investigate its use in combination with other cancer treatments such as immunotherapy and targeted therapy. Another direction is to explore its potential use in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone and its off-target effects on other receptor tyrosine kinases.
Synthesis Methods
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone can be synthesized through a multi-step process starting with 2-aminobenzonitrile. The synthesis involves the formation of a quinazolinone ring system through a condensation reaction with 2-chloroethyl isocyanate, followed by an alkylation reaction with 3-chloro-1-propanol. The final step involves the thiolation of the ketone group with 2-mercapto-1-methylpropionic acid. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer such as lung cancer, breast cancer, and head and neck cancer. 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has also been studied for its ability to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. Additionally, 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis.
properties
IUPAC Name |
2-(3-oxobutan-2-ylsulfanyl)-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12(21)13(2)23-18-19-16-11-7-6-10-15(16)17(22)20(18)14-8-4-3-5-9-14/h3-11,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGWXPYZJKWXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazolin-4(3H)-one, 2-(1-methyl-2-oxopropylthio)-3-phenyl- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5917233.png)

![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917238.png)



![4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5917273.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5917278.png)
![N-{[(3-chloro-4-methylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5917284.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917295.png)
![N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}-4-methylbenzamide](/img/structure/B5917312.png)

![3-methyl-1-phenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5917331.png)
